molecular formula C24H42O2 B14741253 4-Octadecylbenzene-1,2-diol CAS No. 1170-77-0

4-Octadecylbenzene-1,2-diol

Cat. No.: B14741253
CAS No.: 1170-77-0
M. Wt: 362.6 g/mol
InChI Key: PCLRIVGOWSVQBC-UHFFFAOYSA-N
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Description

4-Octadecylbenzene-1,2-diol is an organic compound characterized by a benzene ring substituted with two hydroxyl groups at the 1 and 2 positions, and an octadecyl group at the 4 position. This compound is a member of the dihydroxybenzenes family, which are known for their diverse chemical properties and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Octadecylbenzene-1,2-diol typically involves the alkylation of catechol (benzene-1,2-diol) with an octadecyl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly employed .

Chemical Reactions Analysis

Types of Reactions: 4-Octadecylbenzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Octadecylbenzene-1,2-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Octadecylbenzene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with enzymes and proteins, modulating their activity and function .

Comparison with Similar Compounds

    Catechol (benzene-1,2-diol): Lacks the octadecyl group, making it more hydrophilic.

    Resorcinol (benzene-1,3-diol): Differs in the position of hydroxyl groups.

    Hydroquinone (benzene-1,4-diol): Has hydroxyl groups at the para position.

Uniqueness: 4-Octadecylbenzene-1,2-diol is unique due to the presence of the long octadecyl chain, which imparts hydrophobic properties and influences its solubility and interaction with other molecules.

Properties

CAS No.

1170-77-0

Molecular Formula

C24H42O2

Molecular Weight

362.6 g/mol

IUPAC Name

4-octadecylbenzene-1,2-diol

InChI

InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20-23(25)24(26)21-22/h19-21,25-26H,2-18H2,1H3

InChI Key

PCLRIVGOWSVQBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)O

Origin of Product

United States

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